5-(1-甲基-1H-吡唑-5-基)烟腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

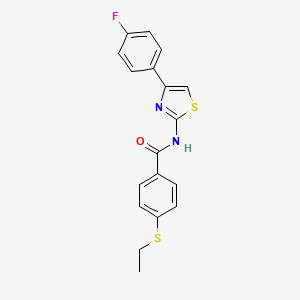

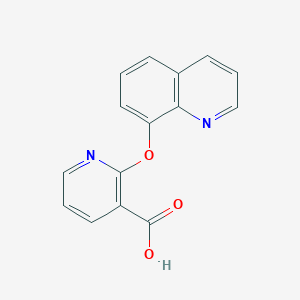

“5-(1-methyl-1H-pyrazol-5-yl)nicotinonitrile” is a chemical compound that belongs to the class of organic compounds known as pyrazoles . Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms . This compound is used in the field of medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

Synthesis Analysis

The synthesis of pyrazole-containing compounds, including “5-(1-methyl-1H-pyrazol-5-yl)nicotinonitrile”, can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . These compounds were confirmed by melting point (mp), 1 HNMR, 13 CNMR, and HRMS .Molecular Structure Analysis

The molecular structure of “5-(1-methyl-1H-pyrazol-5-yl)nicotinonitrile” consists of a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms . The molecular formula is C6H11N3 and the molecular weight is 125.17 .Chemical Reactions Analysis

Pyrazole-containing compounds, including “5-(1-methyl-1H-pyrazol-5-yl)nicotinonitrile”, have played an important role in the development of heterocyclic agrochemicals because the pyrazole structure enables multidirectional transformations . The activity of these compounds substituent on the phenyl was: electron-drawing group > neutral group > donor-drawing group .科学研究应用

1. 缓蚀

- 人们发现烟腈衍生物,例如4-甲基-2-(吡啶-3-基)噻唑-5-碳酰肼,在酸性环境中有效抑制低碳钢腐蚀。这些化合物的抑制效率随着浓度的增加而增加,表明在防腐中具有潜在的工业应用 (Salman 等人,2019)。

2. 抗增殖活性

- 新型烟腈衍生物对乳腺癌和结肠癌细胞系表现出显着的抗增殖活性。这些衍生物诱导细胞凋亡并抑制酪氨酸激酶,将其呈现为潜在的抗癌剂 (El-Hashash 等人,2019)。

3. 催化应用

- 烟腈化合物已在绿色条件下合成吡唑衍生物中用作纳米离子液体。这证明了它们在促进环境友好型化学反应中的效用 (Zolfigol 等人,2015)。

4. 生物相互作用

- 对烟酰胺衍生物(包括烟腈)的研究表明它们在生物系统中的重要性。这些化合物对糙皮病等疾病表现出活性,并与各种生物过程相互作用 (Ellinger 等人,1947)。

5. 腺苷类似物的合成

- 烟腈衍生物已用于合成新型腺苷类似物。鉴于其生物活性,这些化合物在药理学中具有潜在应用 (Berry 等人,1994)。

6. DNA/蛋白质相互作用研究

- 某些烟腈衍生物已对其与DNA和蛋白质的相互作用进行了研究,由于其细胞毒性,显示出在癌症治疗中应用的潜力 (Yu 等人,2017)。

7. 基于荧光团的应用

- 已经合成了含有芘和芴部分的烟腈衍生物,显示出强烈的蓝绿色荧光发射。这表明它们在材料科学和环境敏感荧光团中具有适用性 (Hussein 等人,2019)。

安全和危害

作用机制

Target of Action

It’s worth noting that pyrazole derivatives have been found to bind with high affinity to multiple receptors , which can be helpful in developing new useful derivatives .

Mode of Action

It’s known that pyrazole derivatives can interact with their targets in a variety of ways, leading to changes in cellular processes .

Biochemical Pathways

It’s known that pyrazole derivatives can affect a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Pharmacokinetics

It’s known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .

Result of Action

It’s known that pyrazole derivatives can have a wide range of biological effects, depending on their specific targets and modes of action .

属性

IUPAC Name |

5-(2-methylpyrazol-3-yl)pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N4/c1-14-10(2-3-13-14)9-4-8(5-11)6-12-7-9/h2-4,6-7H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKVZJGIUGSBRMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C2=CN=CC(=C2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-(3-chlorophenyl)-3-(dimethylamino)-1H-1,2,4-triazol-5-yl]-N,N-dimethylamine](/img/structure/B2945525.png)

![2-{[(4-Fluorophenyl)amino]methyl}-4-iodo-6-methoxyphenol](/img/structure/B2945527.png)

![N-(sec-butyl)-2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2945528.png)

![4-chloro-N-(2-fluorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2945531.png)

![4-chloro-2-{[8-(trifluoromethyl)-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinoxalin-5(1H)-yl]sulfonyl}phenyl methyl ether](/img/structure/B2945538.png)

![N-(2,5-dimethylphenyl)-2-[[3-(2-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2945539.png)

![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-chlorophenyl)butanamide](/img/structure/B2945541.png)